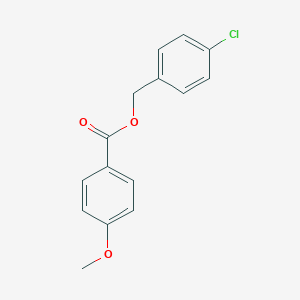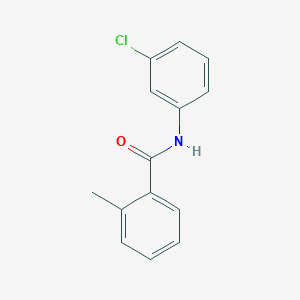
Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester, commonly known as p-Methoxybenzyl chloride, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound belongs to the class of organic compounds known as benzoic acid esters and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of p-Methoxybenzyl chloride involves the formation of a covalent bond with the amino group of the peptide. This reaction leads to the formation of a stable intermediate, which can be further modified to obtain the desired product. The reaction is carried out under mild conditions, and the yield of the product is typically high.
Biochemical and Physiological Effects
p-Methoxybenzyl chloride has no known biochemical or physiological effects on the human body. However, it is important to note that this compound should be handled with care, as it is a potential irritant and can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-Methoxybenzyl chloride in lab experiments is its high yield and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using p-Methoxybenzyl chloride is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of p-Methoxybenzyl chloride in scientific research. One potential area of application is in the synthesis of new peptides with enhanced pharmacological properties. Additionally, this compound can be used in the synthesis of novel natural products with potential therapeutic applications. Finally, the development of new synthetic methods for the preparation of p-Methoxybenzyl chloride could lead to the discovery of new compounds with significant biological activity.
Conclusion
In conclusion, p-Methoxybenzyl chloride is an important compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including peptides and natural products. While p-Methoxybenzyl chloride has no known biochemical or physiological effects on the human body, it should be handled with care due to its potential toxicity. There are several future directions for the use of p-Methoxybenzyl chloride in scientific research, including the synthesis of new peptides and natural products with enhanced pharmacological properties.
Méthodes De Synthèse
The synthesis of p-Methoxybenzyl chloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the addition of 4-chlorotoluene. The reaction is carried out under reflux conditions, and the resulting product is purified through fractional distillation.
Applications De Recherche Scientifique
P-Methoxybenzyl chloride has been extensively used in scientific research for the synthesis of various organic compounds. It is widely used in the synthesis of peptides, which are important biological molecules that play a crucial role in various physiological processes. Additionally, p-Methoxybenzyl chloride is used in the synthesis of various natural products, such as alkaloids, which have significant pharmacological properties.
Propriétés
Numéro CAS |
108939-24-8 |
|---|---|
Nom du produit |
Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester |
Formule moléculaire |
C15H13ClO3 |
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |
Clé InChI |
FEUAMKKMPAXGDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)











